5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride
Description
Properties
IUPAC Name |
5-(1-piperidin-1-ylethyl)furan-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-9(13-7-3-2-4-8-13)10-5-6-11(16-10)12(14)15;/h5-6,9H,2-4,7-8H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQZGTCMZNAZKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(O1)C(=O)O)N2CCCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796886-78-7 | |
| Record name | 5-[1-(piperidin-1-yl)ethyl]furan-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Structure and Properties Overview
5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride has a molecular weight of approximately 259.73 g/mol. The compound consists of a 2-furoic acid moiety with a piperidinylethyl substituent at the 5-position, and is present as the hydrochloride salt. The structure includes:
- A furan ring with a carboxylic acid group at position 2
- A piperidine ring attached via an ethyl linker at position 5 of the furan
- Hydrochloride salt formation at the basic nitrogen of the piperidine
The compound is typically obtained as a crystalline solid that requires careful handling due to its potential hygroscopic nature.
General Synthetic Approach
The preparation of this compound typically employs one of several strategic approaches, based on established methods for synthesizing similar furan derivatives with amine functionalities.
Retrosynthetic Analysis
From a retrosynthetic perspective, the compound can be prepared through the following key disconnections:
- Formation of the salt by treatment of the free base with hydrogen chloride
- Attachment of the piperidinylethyl moiety to the 5-position of the furan ring
- Construction of the appropriately substituted furan ring with the carboxylic acid functionality
Key Starting Materials
Typical starting materials for the synthesis include:
- 2-Furoic acid derivatives
- Piperidine compounds
- Appropriate coupling reagents and solvents
Detailed Synthetic Procedures
Method 1: Via Acyl Chloride Intermediates
This approach involves the activation of 2-furoic acid followed by coupling reactions to introduce the piperidinylethyl group. Drawing from synthesis procedures for related compounds, the process typically follows these steps:
Preparation of 5-Substituted-2-furoic Acid
First, the appropriately substituted 5-position on the furan ring must be established:
- A 5-halogenated-2-furoic acid is prepared as a key intermediate
- The halogen serves as a handle for subsequent functionalization
Activation of the Carboxylic Acid
The carboxylic acid group is activated as follows:
- 5-Substituted-2-furoic acid is treated with thionyl chloride (SOCl₂)
- The mixture is heated until complete dissolution occurs (approximately 15-30 minutes)
- Reflux is continued for 2-3 hours to ensure complete conversion to the acid chloride
- Excess thionyl chloride is removed under reduced pressure
- The residue is typically washed with benzene or other suitable solvent, followed by evaporation to remove all traces of thionyl chloride
Introduction of the Piperidinylethyl Group
The piperidinylethyl group is introduced through appropriate reactions:
- Preparation of 1-(1-piperidinyl)ethyl intermediate from piperidine and suitable ethyl precursors
- Coupling of the activated furoic acid with the prepared intermediate
- The reaction is typically conducted in an organic solvent such as benzene, dichloromethane, or tetrahydrofuran
Salt Formation
The final step involves conversion to the hydrochloride salt:
- The free base is dissolved in an appropriate organic solvent (often diethyl ether or ethyl acetate)
- Treatment with hydrogen chloride (frequently as a solution in diethyl ether)
- The resulting precipitate is collected by filtration or decantation
- Recrystallization is performed to obtain the pure hydrochloride salt
From comparable synthetic procedures, the reaction conditions might involve:
The reaction mixture is typically adjusted to pH 3 with ether-HCl (cooled in ice bath). After addition of petroleum ether, the product often oils out of solution. The product is then washed with anhydrous ether, where scratching may induce crystallization. Recrystallization from isopropanol or ethanol yields the purified hydrochloride salt.
Method 2: Via Grignard or Organolithium Approaches
An alternative approach involves the use of organometallic reagents to introduce the required functionality at the 5-position of the furan ring.
Preparation of 5-Metallated Furan Intermediate
- 2-Furoic acid derivatives (often as esters) are metallated at the 5-position using strong bases
- The metallation can be accomplished using lithium bases (such as n-butyllithium) or Grignard reagent formation
Coupling with Piperidinylethyl Electrophile
- The metallated species reacts with an appropriate piperidinylethyl halide or other electrophile
- The reaction is typically conducted at low temperatures (-78°C to 0°C) in THF or diethyl ether
Hydrolysis and Salt Formation
- If an ester intermediate is used, hydrolysis to the carboxylic acid is performed
- Conversion to the hydrochloride salt as described in Method 1
Purification and Characterization
Purification Techniques
The purification of this compound typically involves:
Crystallization Procedures
- Recrystallization from appropriate solvents (isopropanol, ethanol, or acetone)
- Multiple recrystallizations may be required to achieve high purity
Chromatographic Methods
When necessary, chromatographic purification can be employed:
- Column chromatography using silica gel
- Appropriate solvent systems, potentially including dichloromethane/methanol mixtures
Characterization Methods
The compound is typically characterized using the following techniques:
Spectroscopic Analysis
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
- Infrared (IR) Spectroscopy
- Mass Spectrometry (MS)
Physical Properties Determination
- Melting point analysis
- Elemental analysis
- X-ray crystallography (when applicable)
Alternative Synthetic Routes
Direct Functionalization of Furan Derivatives
Building on research with similar compounds, direct functionalization of the furan ring can be employed:
- Halogenation of the furan at the 5-position
- Coupling reactions using transition metal catalysts (e.g., palladium-catalyzed cross-coupling)
- Direct C-H activation methodologies
Scale-up Considerations
When scaling up the synthesis of this compound, several factors should be considered:
Process Optimization
Industrial preparation may involve:
- Continuous flow reactors for more efficient heat transfer
- Automated systems to improve efficiency and yield
- Alternative solvents that are more environmentally friendly
- Optimized work-up procedures to minimize waste generation
Purification Strategies
Large-scale purification often employs:
- Efficient crystallization protocols
- Continuous crystallization systems
- Alternative approaches to chromatography, which is less feasible at scale
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Advantages | Limitations | Typical Yield |
|---|---|---|---|---|
| Acyl Chloride Approach | SOCl₂, Basic coupling conditions | Well-established methodology, Readily available reagents | Moisture-sensitive intermediates, Corrosive reagents | 45-55% |
| Organometallic Approach | n-BuLi or Grignard reagents, Electrophiles | Can provide better regioselectivity, Often higher yields | Requires inert atmosphere, Temperature-sensitive | 50-65% |
| Direct Functionalization | Pd catalysts, Coupling partners | Fewer steps, More atom-efficient | More expensive catalysts, May require optimization | 40-60% |
| From HMF Derivatives | Oxidizing agents, Substitution reagents | Renewable starting materials possible, Diverse functionalization | Multiple steps, Oxidation selectivity challenges | 35-50% |
Chemical Reactions Analysis
Types of Reactions
5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The furoic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The furoic acid moiety may also contribute to the compound’s overall biological activity by interacting with different cellular components.
Comparison with Similar Compounds
Comparison with Structural Analogs
Furoic Acid Derivatives
5-(2-Phenyleth-1-ynyl)-2-furoic Acid
- Structure : Replaces the piperidinyl-ethyl group with a phenylethynyl moiety.
- Properties : Molecular formula C₁₃H₈O₃, molecular weight 212.19, melting point 212–213°C .
- The phenylethynyl group introduces rigidity and lipophilicity, which may limit bioavailability compared to the target compound’s protonatable piperidine group.
Cetirizine Hydrochloride
- Structure : Contains a piperidine ring linked to a benzyl group and a carboxylic acid derivative.
- Properties : Molecular formula C₂₁H₂₇Cl₃N₂O₃, molecular weight 461.82.
- Key Differences : Cetirizine’s larger aromatic system and acetic acid group contribute to its selective H₁-receptor antagonism, a mechanism distinct from the furoic acid scaffold of the target compound .
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 5-[1-(1-Piperidinyl)ethyl]-2-furoic acid HCl | C₁₂H₁₈ClNO₃ | 275.73 (calc.) | Not reported | Furoic acid, piperidinyl-ethyl, HCl salt |
| 5-(2-Phenyleth-1-ynyl)-2-furoic acid | C₁₃H₈O₃ | 212.19 | 212–213 | Furoic acid, phenylethynyl |
| Cetirizine Hydrochloride | C₂₁H₂₇Cl₃N₂O₃ | 461.82 | Not reported | Piperidine, benzyl, acetic acid |
Comparison with Pharmacological Analogs
Piperidine-Containing Therapeutics
Pipoxolan Hydrochloride
- Structure : 5,5-Diphenyl-2-[2-(1-piperidinyl)ethyl]-1,3-dioxolan-4-one hydrochloride.
- Therapeutic Use : Antispasmodic.
- Key Differences: The dioxolanone core and diphenyl groups confer rigidity, likely enhancing muscarinic receptor affinity, whereas the furoic acid moiety in the target compound may favor interactions with other targets (e.g., enzymes or ion channels) .
Haloperidol Hydrochloride
- Structure: 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone.
- Therapeutic Use : Antipsychotic (dopamine D₂ receptor antagonist).
- Key Differences: Haloperidol’s butyrophenone scaffold and halogenated aromatic systems are absent in the target compound, suggesting divergent pharmacokinetic and receptor-binding profiles .
Afbobetin Hydrochloride
- Structure: Naphthalene-based with a piperidine-linked propenoic acid ester.
- Therapeutic Use : Alzheimer’s disease biomarker.
Table 2: Pharmacological and Therapeutic Comparison
Biological Activity
5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and antimicrobial properties. This article synthesizes available research findings, case studies, and data on the compound's biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 239.72 g/mol
This compound features a piperidine moiety, which is significant for its biological interactions.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound. Research indicates that this compound may protect neuronal cells from oxidative stress, which is critical in conditions such as neurodegenerative diseases. For instance, in vitro studies demonstrated that the compound could reduce cell death induced by hydrogen peroxide (HO), suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In a study assessing various derivatives against bacterial strains, this compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The inhibition zone measured was approximately 8 mm, indicating its potential as an antimicrobial agent .
Case Study 1: Neuroprotection in Cell Models
A study focused on the neuroprotective capabilities of this compound utilized PC12 cells exposed to oxidative stress. The results indicated that treatment with this compound significantly decreased markers of apoptosis compared to untreated controls. This suggests that the compound may modulate pathways related to cell survival and stress response.
| Treatment Group | Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100 | 30 |
| Compound | 85 | 10 |
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial efficacy of various compounds including this compound was evaluated against several pathogens. The results demonstrated that while the compound was effective against MRSA, it showed limited activity against other strains such as Escherichia coli and Candida albicans. This highlights the specificity of its antimicrobial action .
| Pathogen | Inhibition Zone (mm) |
|---|---|
| MRSA | 8 |
| E. coli | No activity |
| C. albicans | No activity |
Mechanistic Insights
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Neuroprotection : The compound appears to enhance cellular antioxidant defenses, potentially through modulation of signaling pathways involved in oxidative stress response.
- Antimicrobial Action : Its mechanism against MRSA may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing 5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride?
- Methodological Answer : Utilize a combination of chromatographic and spectroscopic techniques.
- HPLC : Employ ammonium acetate buffer (pH 6.5) for purity analysis, as validated in pharmacopeial methods for structurally related piperidinyl compounds .
- FTIR : Identify functional groups (e.g., carboxylic acid, piperidine ring) by comparing spectra to analogous compounds .
- NMR : Confirm structural integrity through H and C NMR, referencing spectral databases of furoic acid derivatives .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Conditions : Store in a desiccator at 2–8°C, protected from light, as piperidine-containing analogs show sensitivity to moisture and oxidation .
- Incompatible Materials : Avoid strong acids/bases and oxidizing agents, which may degrade the furoic acid moiety .
Q. What synthesis routes are feasible for this compound?
- Methodological Answer :
- Step 1 : React 2-furoic acid with 1-(1-chloroethyl)piperidine under basic conditions (e.g., KCO) to form the ethyl-piperidine linkage .
- Step 2 : Purify via recrystallization using ethanol/water mixtures, a method validated for structurally similar hydrochloride salts .
Advanced Research Questions
Q. How can computational methods optimize reaction yields for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for the alkylation step .
- Machine Learning : Train models on reaction databases to predict optimal solvents and catalysts, reducing trial-and-error experimentation .
Q. How to resolve contradictions in reported solubility data for piperidine-furoic acid derivatives?
- Methodological Answer :
- Multi-Method Validation : Compare solubility in DMSO, water, and ethanol using nephelometry (turbidity) and gravimetric analysis .
- Controlled Studies : Standardize temperature (e.g., 25°C) and pH (e.g., 6.5–7.0) to minimize variability, as pH impacts ionization of the carboxylic acid group .
Q. What strategies validate target engagement in biological studies?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to proposed targets (e.g., enzymes or receptors) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogenated or methyl-substituted derivatives) to correlate structural changes with activity .
Data Interpretation and Experimental Design
Q. How to design experiments assessing metabolic stability?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS, adjusting incubation times to match reported half-lives of related compounds .
- Control Groups : Include verapamil (CYP3A4 substrate) as a positive control for enzyme activity validation .
Q. What statistical approaches address variability in pharmacological assays?
- Methodological Answer :
- ANOVA with Post Hoc Tests : Compare dose-response curves across replicates to identify outliers .
- Bayesian Modeling : Integrate prior data (e.g., IC values of analogs) to refine confidence intervals for EC estimations .
Safety and Compliance
Q. What safety protocols are critical during handling?
- Methodological Answer :
- PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure, as hydrochloride salts can be irritants .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal, following institutional guidelines for piperidine-containing waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
